2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol
Description
Fluorescence Properties
The quinolin-8-ol core retains intrinsic fluorescence, but the appended pyridyl groups redshift emission maxima by ~20 nm compared to 8-hydroxyquinoline due to extended conjugation.
Metal Chelation
While 8-hydroxyquinoline forms 1:2 metal-ligand complexes, the title compound can adopt 1:1 stoichiometry via tridentate coordination, as demonstrated in zinc and copper complexes.
Structural Flexibility
Derivatives lacking the bis(pyridylmethyl)amine group (e.g., 5-chloro-8-hydroxyquinoline) exhibit rigid planar structures, whereas the title compound’s flexible arms enable conformational adaptation during metal ion binding.
Properties
CAS No. |
648896-31-5 |
|---|---|
Molecular Formula |
C22H20N4O |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C22H20N4O/c27-21-9-5-6-17-10-11-20(25-22(17)21)16-26(14-18-7-1-3-12-23-18)15-19-8-2-4-13-24-19/h1-13,27H,14-16H2 |
InChI Key |
ACZGKJKOUXXCEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=NC3=C(C=CC=C3O)C=C2)CC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline-5-carbaldehyde with bis(pyridin-2-ylmethyl)amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is carried out in dichloromethane at room temperature for 24 hours. The product is then purified by chromatography on silica gel using ethyl acetate as the eluent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to increase yield and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The quinoline moiety undergoes oxidation to form quinoline N-oxide derivatives . This reaction is typically mediated by hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under mild conditions. The resulting N-oxide retains ligand functionality while altering electronic properties for enhanced metal-binding selectivity.
| Reagent | Product | Application |
|---|---|---|
| H₂O₂ (30%) | Quinoline N-oxide derivative | Fluorescence probe modification |
| mCPBA | Epoxide intermediates (theoretical) | Potential catalytic applications |
Metal Coordination Reactions
The compound acts as a pentadentate ligand , coordinating metal ions via:
Key Metal Complexes:
Mechanism : Coordination occurs through a stepwise process:
-
Sequential binding of pyridinyl N and tertiary amine N to metal centers .
-
Chelate ring formation (e.g., five-membered rings with Zn²⁺) .
Functionalization for Sensor Design
The compound serves as a precursor for fluorescence probes via Schiff base formation or alkylation :
Schiff Base Derivatives
Reaction with aldehydes (e.g., 5-chloro-8-quinolinol carbaldehyde) yields imine-linked sensors :
textQuinolinol-CHO + H₂N-(DPA) → Quinolinol-CH=N-(DPA)
Conditions : Methanol, 353 K, 24 h .
Alkylation Reactions
Methylation of the tertiary amine using iodomethane (CH₃I) enhances hydrophobicity for membrane permeability :
textCompound + CH₃I → N-methylated derivative
Yield : ~60% (acetonitrile recrystallization) .
Supramolecular Interactions
Non-covalent interactions dominate crystalline states:
| Interaction Type | Bond Length (Å) | Role |
|---|---|---|
| O–H⋯N (intramolecular) | 1.82 | Stabilizes planar quinolinol moiety |
| C–H⋯O (intermolecular) | 2.38 | Forms inversion dimers |
| π–π stacking | 3.71 | Layer formation in Zn complexes |
Reaction Kinetics and Selectivity
-
pH Dependency : Optimal coordination at pH 7.4 (physiological conditions) .
-
Interference Studies : >10-fold selectivity for Zn²⁺ over Fe³⁺/Ca²⁺ .
This reactivity profile underpins applications in bioimaging probes , environmental metal detection , and catalysis , with structural tunability via targeted substitutions at the quinoline C5/C7 positions .
Scientific Research Applications
2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the development of fluorescent probes for detecting metal ions in biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent due to its metal-chelating properties.
Industry: Utilized in the synthesis of materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-((Bis(pyridin-2-ylmethyl)amino)methyl)quinolin-8-ol primarily involves its ability to chelate metal ions. The compound forms stable complexes with metal ions through coordination bonds involving the nitrogen atoms of the pyridine rings and the oxygen atom of the quinoline moiety. This chelation process can influence various biochemical pathways and is the basis for its use in fluorescent probes and therapeutic applications.
Comparison with Similar Compounds
Hydrazone Derivatives
- 2-((2-(Pyridin-2-yl)hydrazono)methyl)quinolin-8-ol (): This compound replaces the bis-pyridylmethylamine group with a hydrazone-linked pyridyl substituent. While it retains metal-binding capacity, its Cu(II) and Ni(II) complexes exhibit moderate antitumor activity against seven cancer cell lines (IC₅₀: 5–20 μM), suggesting that the hydrazone linker reduces stability compared to the tertiary amine in the main compound .
Imine and Aromatic Substituted Derivatives
- 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol (): Substitution with a hydroxylphenylimino group results in strong antifungal activity (MIC: 2–8 μg/mL), comparable to fluconazole. The phenolic hydroxyl group enhances hydrogen bonding, improving target interaction but limiting metal-chelation efficiency .
Aliphatic Amine Derivatives
- 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (): Incorporation of a pyrrolidine group increases lipophilicity (logP ~3.6) and steric bulk, reducing water solubility but improving membrane permeability. However, the lack of aromatic N-donors diminishes metal-binding strength compared to the main compound.
Physicochemical Properties
| Compound | Molecular Weight | logP | Hydrogen Bond Donors | Polar Surface Area (Ų) | |
|---|---|---|---|---|---|
| 2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol | ~385.4 (est.) | ~3.5 | 2 | ~60 (est.) | |
| 7-{(6-Methylpyridin-2-yl)aminomethyl}quinolin-8-ol | 342.4 | 3.63 | 2 | 52.6 | |
| 2-((Methyl(2-(pyridin-2-yl)ethyl)amino)methyl)quinolin-8-ol | 297.4 | 3.48 | 2 | 50.1 |
- The main compound’s bis-pyridyl groups provide a balance of lipophilicity (logP ~3.5) and polarity, facilitating both membrane penetration and aqueous solubility. Derivatives with aliphatic amines (e.g., pyrrolidine, piperidine) exhibit higher logP values, favoring biodistribution but reducing solubility .
Biological Activity
2-({Bis[(pyridin-2-yl)methyl]amino}methyl)quinolin-8-ol is a complex organic compound with a distinctive structure that combines a quinoline core with bis(pyridin-2-yl)methylamine groups. This unique configuration not only enhances its chemical properties but also suggests significant biological activity, particularly in medicinal chemistry and materials science.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 356.4 g/mol. The compound features a quinoline moiety, which is known for its fluorescent properties, making it a potential candidate for applications in cellular imaging and tracking biological processes.
| Property | Value |
|---|---|
| CAS Number | 648896-31-5 |
| Molecular Formula | C22H20N4O |
| Molecular Weight | 356.4 g/mol |
| IUPAC Name | 2-[[bis(pyridin-2-ylmethyl)amino]methyl]quinolin-8-ol |
| Fluorescence | Yes |
Synthesis
The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline with bis(pyridin-2-yl)methylamine in the presence of sodium triacetoxyborohydride as a reducing agent. This reaction is conducted under controlled conditions to ensure high yields and structural integrity of the product.
Antitumor Properties
Research indicates that compounds structurally similar to this compound exhibit notable antitumor activity. For instance, studies have shown that derivatives of quinolinol can inhibit the growth of various cancer cell lines by inducing apoptosis and downregulating oncogenes such as MYC in lymphoma cells .
In vitro studies have demonstrated that treatment with related compounds leads to a significant increase in the sub-G1 phase of the cell cycle, indicating apoptotic activity . The mechanism involves modulation of enhancer RNA expression and histone modifications, which are critical for gene regulation in cancer cells.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Similar quinoline derivatives have been reported to possess antibacterial properties against a range of pathogens, suggesting that this compound may exhibit comparable efficacy.
Case Studies and Research Findings
- Cancer Cell Lines : A study focusing on Burkitt lymphoma and diffuse large B-cell lymphoma indicated that treatment with quinolinol derivatives led to significant growth inhibition across various cell lines, highlighting their potential as therapeutic agents .
- Mechanistic Insights : Research has provided insights into the mechanism of action, revealing that these compounds can alter chromatin states and gene expression profiles, further supporting their role in cancer therapy .
- Fluorescent Probes : The fluorescence properties of this compound make it suitable for use as a probe in biological imaging, allowing real-time monitoring of cellular processes.
Q & A
Q. How does its stability under physiological conditions impact therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
